

# An In-Depth Technical Guide to Amino-PEG10-OH: Properties, Protocols, and Applications

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## Compound of Interest

Compound Name: Amino-PEG10-OH

Cat. No.: B1664894

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and common applications of **Amino-PEG10-OH**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs). This document includes detailed experimental protocols and visual workflows to support researchers in the effective application of this versatile molecule.

## Core Chemical Properties and Specifications

**Amino-PEG10-OH**, also known as 29-amino-3,6,9,12,15,18,21,24,27-nonaioxanonacosan-1-ol, is a hydrophilic polyethylene glycol (PEG) linker containing a terminal primary amine group and a terminal hydroxyl group. The ten repeating ethylene glycol units provide a flexible and water-soluble spacer, which is advantageous for improving the pharmacokinetic properties of conjugated molecules.

The key chemical properties and specifications of **Amino-PEG10-OH** are summarized in the tables below.

Identifier	Value
CAS Number	129449-09-8
Molecular Formula	C20H43NO10
Molecular Weight	457.56 g/mol
IUPAC Name	29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol
Physicochemical Property	Value
Appearance	White to off-white solid or viscous liquid
Purity	Typically ≥95%
Solubility	Soluble in water, DMSO, DMF, and most organic solvents
LogP	-0.91 (calculated)
Storage and Handling	Condition
Short-term Storage	0 - 4 °C (days to weeks)
Long-term Storage	-20 °C (months to years), desiccated
Shipping Condition	Ambient temperature as a non-hazardous chemical

## Experimental Protocols

The bifunctional nature of **Amino-PEG10-OH** allows for a variety of conjugation strategies. The primary amine can be reacted with activated carboxylic acids (e.g., NHS esters) or carbonyls, while the hydroxyl group can be further derivatized.

### General Protocol for Conjugation of Amino-PEG10-OH to a Carboxylic Acid via NHS Ester Chemistry

This protocol describes the common two-step process of activating a carboxylic acid-containing molecule with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent like EDC, followed by reaction with the primary amine of **Amino-PEG10-OH**.

#### Materials:

- Carboxylic acid-containing molecule (Molecule-COOH)
- **Amino-PEG10-OH**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: Phosphate-Buffered Saline (PBS) or MES buffer, pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Purification system (e.g., size-exclusion chromatography or dialysis)

#### Procedure:

- Activation of Carboxylic Acid: a. Dissolve the Molecule-COOH in anhydrous DMF or DMSO. b. Add 1.5 equivalents of NHS and 1.5 equivalents of EDC to the solution. c. Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.
- Conjugation with **Amino-PEG10-OH**: a. Dissolve **Amino-PEG10-OH** in the reaction buffer. b. Add the activated Molecule-COOH-NHS ester solution to the **Amino-PEG10-OH** solution. A 5- to 20-fold molar excess of the activated molecule to the amine is a common starting point. c. Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
- Quenching the Reaction: a. Add the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters. b. Incubate for an additional 30 minutes.

- Purification: a. Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.

## Quality Control and Characterization

Ensuring the purity and identity of **Amino-PEG10-OH** and its conjugates is critical for reproducible results. A combination of analytical techniques is typically employed.

Typical Quality Control Specifications:

Test	Specification	Method
Appearance	White to off-white solid or viscous liquid	Visual Inspection
Identity	Conforms to the structure	<sup>1</sup> H NMR, Mass Spectrometry (MS)
Purity	≥95%	HPLC
Water Content	≤ 1.0%	Karl Fischer Titration

Analytical Methods for Characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR is used to confirm the chemical structure and the presence of the terminal amine and hydroxyl protons.
- Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is used to verify the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC is used to determine the purity of the linker and the resulting conjugate. Due to the lack of a strong chromophore, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) may be necessary for accurate quantification of the PEG linker[1][2][3].

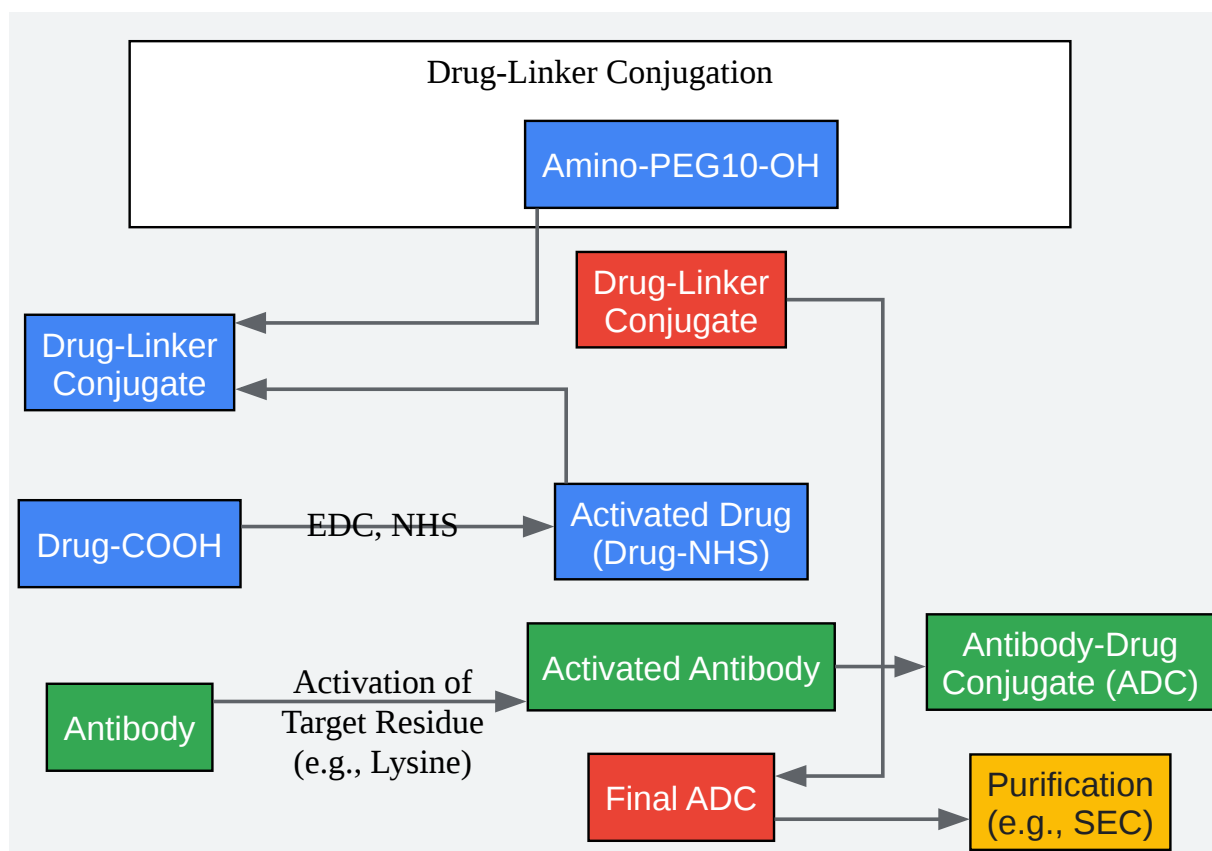
## Applications in Bioconjugation and Drug Delivery

**Amino-PEG10-OH** is a key component in the construction of complex biomolecules, particularly in the field of antibody-drug conjugates (ADCs). Its role is to link a cytotoxic payload

to a monoclonal antibody, enhancing the solubility and stability of the final conjugate while providing a specific spacer length.

## Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a general workflow for the synthesis of an ADC using **Amino-PEG10-OH** as a linker. This process involves the activation of the drug's carboxylic acid, conjugation to the linker, and subsequent reaction with the antibody.



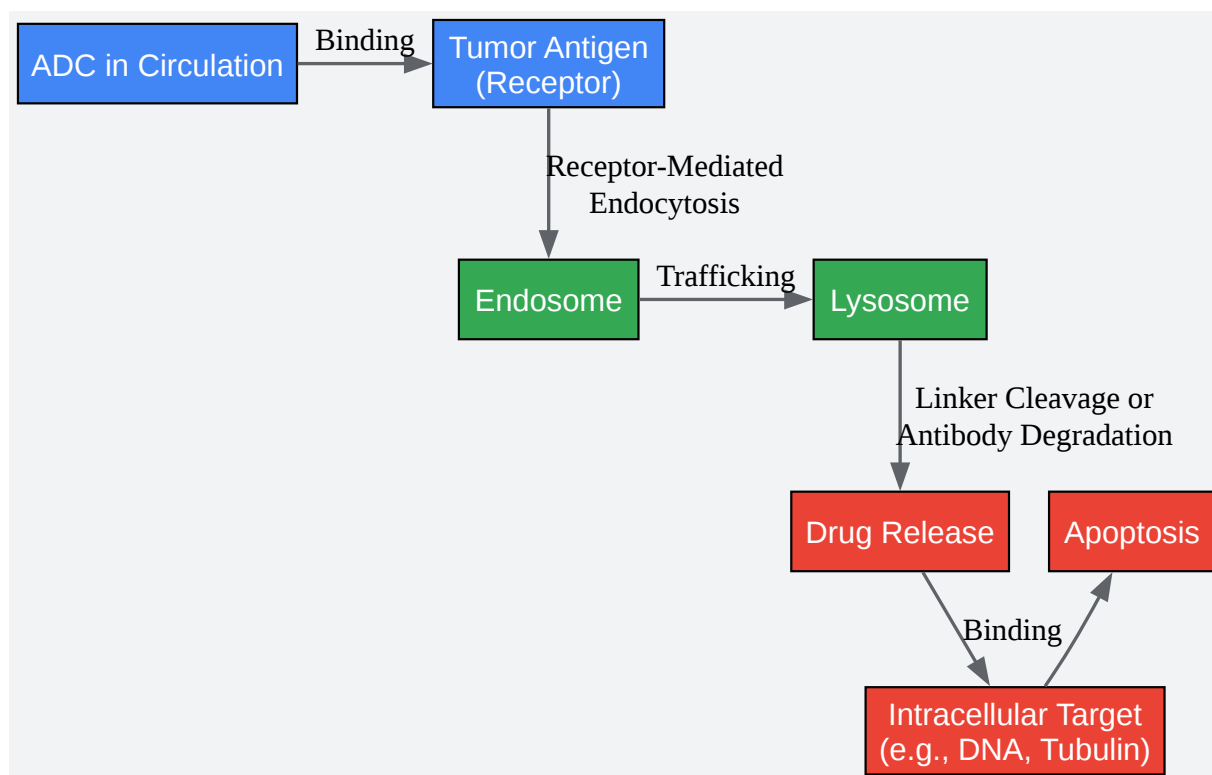
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Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

## Signaling Pathway Context: ADC Mechanism of Action

While **Amino-PEG10-OH** itself is not directly involved in signaling, the ADCs constructed with it are designed to have a profound impact on cancer cell signaling pathways, leading to

apoptosis. The following diagram illustrates the general mechanism of action of an ADC.



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Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

## Conclusion

**Amino-PEG10-OH** is a valuable and versatile heterobifunctional linker for researchers in drug development and the life sciences. Its well-defined structure, hydrophilicity, and reactive termini enable the construction of sophisticated bioconjugates with improved therapeutic properties. The protocols and workflows provided in this guide serve as a foundation for the successful application of **Amino-PEG10-OH** in a variety of research and development settings. Rigorous quality control and characterization are essential to ensure the performance and reproducibility of the resulting conjugates.

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## References

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